molecular formula C19H26O3 B1615120 17-Hydroxyandrost-4-ene-3,11-dione CAS No. 53187-98-7

17-Hydroxyandrost-4-ene-3,11-dione

Cat. No.: B1615120
CAS No.: 53187-98-7
M. Wt: 302.4 g/mol
InChI Key: WTPMRQZHJLJSBO-LZFPPVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyandrost-4-ene-3,11-dione is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It plays a significant role in the biosynthesis of various steroid hormones and is closely related to other androgens such as adrenosterone and 11-ketotestosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione typically involves the microbial hydroxylation of androst-4-ene-3,17-dione. This process can be carried out using specific strains of actinobacteria, such as Mycobacterium neoaurum . The reaction conditions often include a two-step one-pot bioconversion process where phytosterols are first converted to androst-4-ene-3,17-dione, which is then hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of microbial biotransformation techniques. The process begins with the conversion of phytosterols to androst-4-ene-3,17-dione using Mycobacterium strains. This intermediate is then hydroxylated at the 11α position using Aspergillus ochraceus or other suitable organisms to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:

Mechanism of Action

17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .

Comparison with Similar Compounds

    11β-Hydroxyandrost-4-ene-3,17-dione: An endogenous steroid and androgen prohormone.

    Adrenosterone (11-ketoandrostenedione): A related compound involved in steroid metabolism.

    11-Ketotestosterone: Another androgen produced in the adrenal glands.

Uniqueness: 17-Hydroxyandrost-4-ene-3,11-dione is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of various corticosteroids. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPMRQZHJLJSBO-LZFPPVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53187-98-7
Record name 11-Ketotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 2
Reactant of Route 2
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 3
Reactant of Route 3
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 4
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 5
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 6
17-Hydroxyandrost-4-ene-3,11-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.